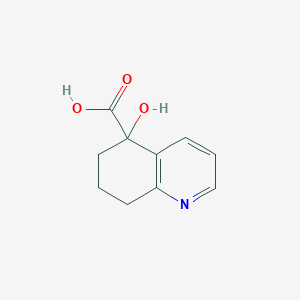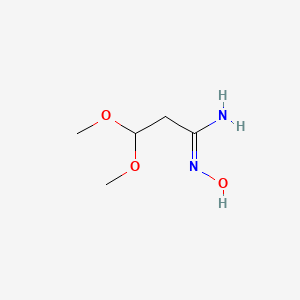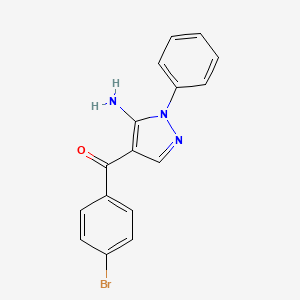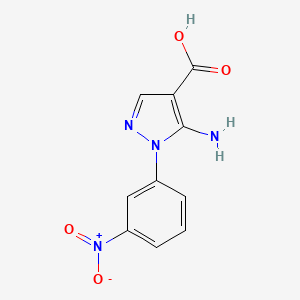
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, commonly known as 5-bromomethyl-2-thioxo-4,6-pyrimidinedione, is a heterocyclic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrimidine and is used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to react with other molecules and form covalent bonds. Additionally, it is believed that the bromine atom of the compound can act as a nucleophile and react with other molecules, forming covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione are not fully understood. However, it is believed that the compound may be able to interact with certain enzymes and proteins in the body, leading to changes in their activity. Additionally, the compound may be able to interact with certain hormones and neurotransmitters, leading to changes in their levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its ability to react with other molecules and form covalent bonds, its ability to act as a nucleophile, and its ability to interact with certain enzymes and proteins. Additionally, the compound is relatively stable and has a low toxicity.
The limitations of using 5-bromomethyl-2-thioxo-4,6-pyrimidinedione in laboratory experiments include its instability in the presence of light and air, its limited solubility in water, and its potential to cause irritation to the skin and eyes. Additionally, the compound may be toxic if ingested or inhaled.
Zukünftige Richtungen
The future directions for 5-bromomethyl-2-thioxo-4,6-pyrimidinedione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active molecules and pharmaceuticals. Additionally, further research into its stability, solubility, and toxicity is needed. Finally, further research into its potential use in biotechnology, such as gene editing, is also needed.
Synthesemethoden
The synthesis of 5-bromomethyl-2-thioxo-4,6-pyrimidinedione is based on a two-step reaction. The first step involves the reaction of 5-bromo-2-thioxo-4,6-pyrimidinedione with a primary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione. The second step involves the reaction of the 5-bromomethyl-2-thioxo-4,6-pyrimidinedione with a secondary amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a 5-bromomethyl-2-thioxo-4,6-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
5-bromomethyl-2-thioxo-4,6-pyrimidinedione is used in many scientific research applications. It has been used in the synthesis of biologically active molecules, such as 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione and 5-bromo-3,4-dimethyl-2-thioxo-4,6-pyrimidinedione. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as 5-bromo-1,3-dioxane and 5-bromo-1,4-dioxane. Additionally, it has been used in the synthesis of various pharmaceuticals, such as 5-bromo-2-thioxo-4,6-pyrimidinedione and 5-bromo-3-methyl-2-thioxo-4,6-pyrimidinedione.
Eigenschaften
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNXZKTMFUIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)


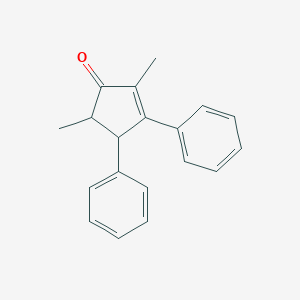
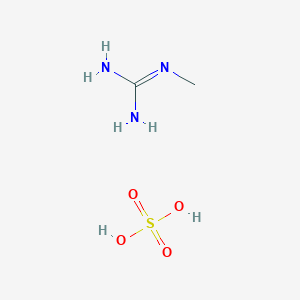

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
